1-(naphthalen-1-ylmethyl)-N-(1-phenylethyl)piperidine-4-carboxamide
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Overview
Description
1-(naphthalen-1-ylmethyl)-N-(1-phenylethyl)piperidine-4-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a naphthalen-1-ylmethyl group and a phenylethyl group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 1-(naphthalen-1-ylmethyl)-N-(1-phenylethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group is introduced via a nucleophilic substitution reaction.
Addition of Phenylethyl Group: The phenylethyl group is added through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(naphthalen-1-ylmethyl)-N-(1-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acids or bases, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
1-(naphthalen-1-ylmethyl)-N-(1-phenylethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-ylmethyl)-N-(1-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(naphthalen-1-ylmethyl)-N-(1-phenylethyl)piperidine-4-carboxamide can be compared with similar compounds such as:
1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide: Lacks the phenylethyl group, leading to different chemical and biological properties.
N-(1-phenylethyl)piperidine-4-carboxamide: Lacks the naphthalen-1-ylmethyl group, resulting in distinct reactivity and applications.
Piperidine-4-carboxamide derivatives: Various derivatives with different substituents can be compared to highlight the unique features of this compound.
This compound’s unique structure and properties make it a valuable subject for scientific research and industrial applications.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-N-(1-phenylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-19(20-8-3-2-4-9-20)26-25(28)22-14-16-27(17-15-22)18-23-12-7-11-21-10-5-6-13-24(21)23/h2-13,19,22H,14-18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHKVSLMXCSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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